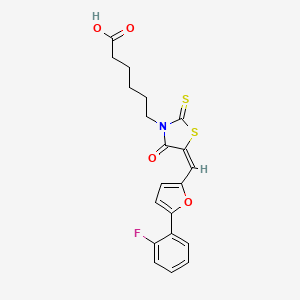
N-烯丙基-5-氟烟酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-allyl-5-fluoronicotinamide is a chemical compound that belongs to the class of fluorinated nicotinamides It is characterized by the presence of an allyl group attached to the nitrogen atom and a fluorine atom substituted at the 5-position of the nicotinamide ring
科学研究应用
N-allyl-5-fluoronicotinamide has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential inhibitor of histone deacetylase 6 (HDAC6), which is involved in various diseases including cancer and neurodegenerative disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biological Studies: Used in studies to understand the interaction of fluorinated compounds with biological systems.
Industrial Applications: Potential use in the development of agrochemicals and materials science.
作用机制
Target of Action
N-allyl-5-fluoronicotinamide primarily targets Histone Deacetylase 6 (HDAC6) . HDAC6 is a class IIb enzyme that plays a crucial role in various biological processes, including gene expression, cell cycle progression, and developmental events .
Mode of Action
N-allyl-5-fluoronicotinamide acts as an inhibitor of HDAC6 . By inhibiting HDAC6, it modulates the acetylation status of histones, thereby altering the transcriptional activity of various genes . This results in changes in cellular processes such as cell growth, differentiation, and apoptosis .
Biochemical Pathways
The inhibition of HDAC6 by N-allyl-5-fluoronicotinamide affects multiple biochemical pathways. It impacts both genomic and non-genomic substrates, influencing a broad range of cellular functions . The exact pathways affected by this compound are still under investigation.
Result of Action
The inhibition of HDAC6 by N-allyl-5-fluoronicotinamide leads to changes in gene expression, which can result in various molecular and cellular effects. For instance, it has been suggested that this compound could be used for the treatment of heart diseases . .
生化分析
Biochemical Properties
N-allyl-5-fluoronicotinamide, like its parent compound 5-fluoronicotinamide, may interact with various enzymes and proteins. For instance, 5-fluoronicotinamide is known to inhibit HDAC6 , a class IIb enzyme with deacetylase activity . The nature of these interactions likely involves binding to the active site of the enzyme, leading to inhibition of its activity .
Cellular Effects
Given the known effects of 5-fluoronicotinamide, it is plausible that N-allyl-5-fluoronicotinamide could influence cell function by modulating the activity of HDAC6 . This could impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-allyl-5-fluoronicotinamide is likely related to its potential inhibitory effects on HDAC6 . By binding to this enzyme, N-allyl-5-fluoronicotinamide could prevent the removal of acetyl groups from specific proteins, thereby altering their function and potentially leading to changes in gene expression .
Metabolic Pathways
Given its structural similarity to 5-fluoronicotinamide, it may interact with similar enzymes and cofactors
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-allyl-5-fluoronicotinamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-fluoronicotinic acid, which is converted to its corresponding acid chloride using thionyl chloride.
Amidation: The acid chloride is then reacted with allylamine in the presence of a base such as triethylamine to form N-allyl-5-fluoronicotinamide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for N-allyl-5-fluoronicotinamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and employing automated purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions: N-allyl-5-fluoronicotinamide can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The fluorine atom can be replaced by hydrogen through reduction reactions.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for aldehyde formation.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products:
Oxidation: Formation of N-allyl-5-fluoronicotinamide epoxide or N-allyl-5-fluoronicotinamide aldehyde.
Reduction: Formation of N-allylnicotinamide.
Substitution: Formation of N-allyl-5-aminonicotinamide or N-allyl-5-thionicotinamide.
相似化合物的比较
N-allylnicotinamide: Lacks the fluorine atom, making it less potent as an HDAC6 inhibitor.
5-fluoronicotinamide: Lacks the allyl group, affecting its binding affinity and specificity.
N-allyl-5-chloronicotinamide: Similar structure but with chlorine instead of fluorine, which may alter its reactivity and biological activity.
Uniqueness: N-allyl-5-fluoronicotinamide’s unique combination of the allyl group and fluorine atom provides it with distinct chemical and biological properties. The presence of fluorine enhances its metabolic stability and binding affinity to target proteins, making it a valuable compound in medicinal chemistry.
属性
IUPAC Name |
5-fluoro-N-prop-2-enylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O/c1-2-3-12-9(13)7-4-8(10)6-11-5-7/h2,4-6H,1,3H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYRETJDTVDGHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC(=CN=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
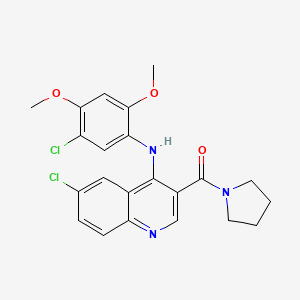
![2-(3-Methylphenyl)-1-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2488627.png)
![4-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2488630.png)
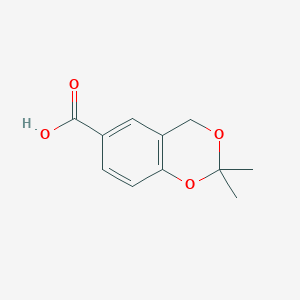
![N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-3,4-difluorobenzamide](/img/structure/B2488635.png)
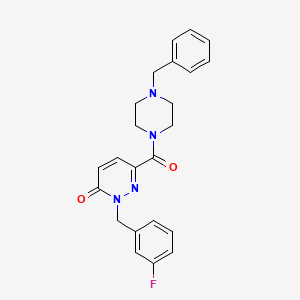
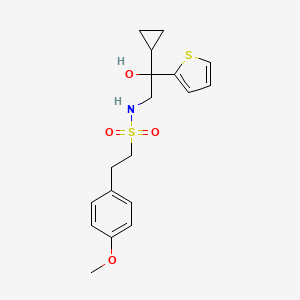
![11-(3,4-Dimethoxyphenyl)-6-hydroxy-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B2488640.png)
![1-phenyl-4-[1-(thiophene-2-sulfonyl)piperidine-2-carbonyl]piperazine](/img/structure/B2488641.png)
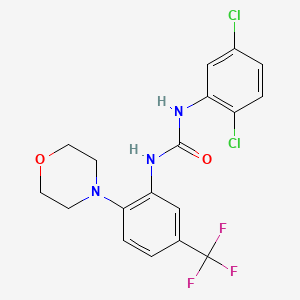
![N-benzyl-9-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxamide](/img/structure/B2488644.png)
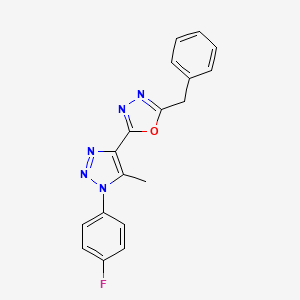
![2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2488646.png)
